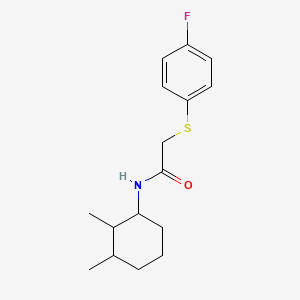

N-(2,3-dimethylcyclohexyl)-2-(4-fluorophenyl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dimethylcyclohexyl)-2-(4-fluorophenyl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H22FNOS and its molecular weight is 295.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,3-dimethylcyclohexyl)-2-(4-fluorophenyl)sulfanylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H22FN2OS

- Molecular Weight : 306.43 g/mol

- CAS Number : 2228047-69-4

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents, suggesting that this compound may also possess similar effects .

Antimicrobial Properties

Research has demonstrated that sulfanylacetamides can exhibit antimicrobial activity. A study evaluating various derivatives found that compounds with a sulfanyl group showed promising results against bacterial strains. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy against pathogens.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and microbial resistance.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cell proliferation and survival in cancer cells.

Study 1: Anticancer Efficacy

A study conducted by Ranjith et al. (2014) explored the anticancer properties of sulfanylacetamides. The findings suggested that derivatives exhibited cytotoxic effects on various cancer cell lines. Although this compound was not explicitly tested, its structural analogs showed significant promise.

Study 2: Antimicrobial Activity

In a comparative analysis of antimicrobial activity among sulfanyl derivatives, several compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. While direct results for this compound were not available, the positive outcomes for similar structures indicate a potential for further investigation into its antimicrobial properties .

Summary Table of Biological Activities

| Activity Type | Related Compounds | Potential Efficacy |

|---|---|---|

| Anticancer | PARP inhibitors | Increased sensitivity to chemotherapy |

| Antimicrobial | Sulfanyl derivatives | Effective against bacterial strains |

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancers. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Case Study:

- A study demonstrated that treatment with N-(2,3-dimethylcyclohexyl)-2-(4-fluorophenyl)sulfanylacetamide led to a significant reduction in cell viability in cultured cancer cells. The findings suggest its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it can reduce bacterial viability at low concentrations, suggesting its potential as an antibacterial agent.

Case Study:

- In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µM, indicating strong antibacterial properties.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer therapies.

- Infection Control: Its antimicrobial properties could be harnessed to develop novel antibacterial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethylcyclohexyl)-2-(4-fluorophenyl)sulfanylacetamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Sulfonation or halogenation of precursor aryl amines (e.g., 4-fluorophenyl acetic acid derivatives) to generate reactive intermediates.

- Step 2: Coupling reactions (e.g., nucleophilic substitution or amide bond formation) under controlled pH and temperature (e.g., 60–80°C with triethylamine as a base).

- Step 3: Purification via column chromatography or recrystallization. Intermediate characterization employs thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) for structural validation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the compound?

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition: Fluorogenic assays for kinases or proteases (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

- 2D NMR Techniques: HSQC and HMBC correlate ambiguous protons/carbons, particularly for crowded cyclohexyl or fluorophenyl regions .

- Variable Temperature NMR: Reduces signal overlap by altering conformational dynamics (e.g., cyclohexyl chair-flip analysis) .

- Computational Modeling: Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .

Q. What strategies improve reaction yields during scale-up synthesis?

Methodological Answer:

- Optimize Solvent Systems: Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility .

- Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce byproducts .

- Design of Experiments (DoE): Use response surface methodology (RSM) to balance temperature, pH, and reagent stoichiometry .

Q. What mechanistic insights explain the compound’s biological activity?

Methodological Answer:

- Molecular Docking: Simulate binding to target proteins (e.g., EGFR, tubulin) using AutoDock Vina. Focus on sulfanylacetamide’s hydrogen-bonding with active sites .

- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., oxidized sulfanyl groups) in hepatic microsomes .

- Pathway Analysis: RNA sequencing or Western blotting to map downstream effects (e.g., apoptosis markers like caspase-3) .

Q. How is comprehensive pharmacological profiling conducted for this compound?

Methodological Answer:

- ADMET Studies:

- Absorption: Caco-2 cell monolayer assays for intestinal permeability.

- Metabolism: Cytochrome P450 inhibition assays (CYP3A4, CYP2D6).

- Toxicity: Ames test for mutagenicity and zebrafish models for acute toxicity .

- In Vivo Efficacy: Xenograft mouse models with pharmacokinetic monitoring (e.g., plasma half-life via LC-MS) .

Properties

CAS No. |

953806-99-0 |

|---|---|

Molecular Formula |

C16H22FNOS |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-(2,3-dimethylcyclohexyl)-2-(4-fluorophenyl)sulfanylacetamide |

InChI |

InChI=1S/C16H22FNOS/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h6-9,11-12,15H,3-5,10H2,1-2H3,(H,18,19) |

InChI Key |

QDOIWNUTXCSQRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)CSC2=CC=C(C=C2)F |

solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.